Mass Spectrometric Differentiation from Regioisomeric 4-Aminopiperidin-3-ols
3-(Dimethylamino)piperidin-4-ol can be unambiguously differentiated from its 4-aminopiperidin-3-ol regioisomer via electron ionization (EI) mass spectrometry. The 3-aminopiperidin-4-ol core produces a unique marker ion at m/z 100 [1]. In contrast, the 4-aminopiperidin-3-ol core is characterized by a distinct set of ions ([M-18]+, [M-19]+, [M-43]+) which are not observed in the target compound's spectrum [1].
| Evidence Dimension | MS Fragmentation Marker Ion (m/z) |
|---|---|
| Target Compound Data | m/z 100 (specific to trans-3-aminopiperidin-4-ol structure) |
| Comparator Or Baseline | trans-4-aminopiperidin-3-ol regioisomer: [M-18]+, [M-19]+, [M-43]+ ions, with no m/z 100 ion |
| Quantified Difference | Presence of m/z 100 peak versus absence; mutually exclusive ion patterns. |
| Conditions | EI mass spectrometry on trans-3(4)-aminopiperidin-4(3)-ol regioisomer pairs. |
Why This Matters
This provides a robust, machine-readable QC checkpoint to verify the correct regioisomer has been procured or synthesized, preventing costly downstream synthesis failures.
- [1] Grishina, G. V., et al. (2017). Molecular recognition of pseudodistamine isomeric precursors trans-3(4)-aminopiperidin-4(3)-ols by EI mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 1-6. View Source
